1-(3,4-DICHLOROPHENYL)-4-OXOCYCLOHEXANECARBOXYLIc acid
Overview
Description
1-(3,4-DICHLOROPHENYL)-4-OXOCYCLOHEXANECARBOXYLIC acid is an organic compound characterized by the presence of a cyclohexane ring substituted with a 3,4-dichlorophenyl group and a carboxylic acid group
Preparation Methods
The synthesis of 1-(3,4-DICHLOROPHENYL)-4-OXOCYCLOHEXANECARBOXYLIC acid typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from commercially available precursors. One common method involves the Friedel-Crafts acylation of 3,4-dichlorobenzene with cyclohexanone, followed by oxidation and carboxylation reactions.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including the use of catalysts such as aluminum chloride for the Friedel-Crafts acylation and oxidizing agents like potassium permanganate for the oxidation step.
Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
1-(3,4-DICHLOROPHENYL)-4-OXOCYCLOHEXANECARBOXYLIC acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., aluminum chloride). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products: The major products formed from these reactions include substituted cyclohexanones, alcohols, and various aromatic derivatives.
Scientific Research Applications
1-(3,4-DICHLOROPHENYL)-4-OXOCYCLOHEXANECARBOXYLIC acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(3,4-DICHLOROPHENYL)-4-OXOCYCLOHEXANECARBOXYLIC acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes, leading to its observed biological activities.
Pathways Involved: It may modulate signaling pathways related to inflammation, microbial growth, and cellular metabolism, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-(3,4-DICHLOROPHENYL)-4-OXOCYCLOHEXANECARBOXYLIC acid can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 3,4-dichlorophenylhydrazine hydrochloride and 3,4-dichlorophenylacetic acid share structural similarities but differ in their functional groups and overall reactivity.
Uniqueness: The presence of both the 3,4-dichlorophenyl group and the cyclohexanone moiety in this compound imparts unique chemical properties, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-4-oxocyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2O3/c14-10-2-1-8(7-11(10)15)13(12(17)18)5-3-9(16)4-6-13/h1-2,7H,3-6H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDIMKGSZUQUSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C2=CC(=C(C=C2)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20607358 | |
Record name | 1-(3,4-Dichlorophenyl)-4-oxocyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20607358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773101-05-6 | |
Record name | 1-(3,4-Dichlorophenyl)-4-oxocyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20607358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.